Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate - 1207175-02-7

Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate

Catalog Number: EVT-1671553
CAS Number: 1207175-02-7
Molecular Formula: C12H11NO4S
Molecular Weight: 265.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(±)-3-[(Benzo[d][1,3]dioxol-5-yl)methyl]-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidin-4-one

Compound Description: This compound is a thiazolidine-4-one derivative. The study focused on determining its crystal structure using X-ray diffraction analysis. []

Relevance: This compound shares the benzo[d][1,3]dioxol-5-yl moiety with methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate. Additionally, both compounds contain a thiazolidinone core structure, albeit with different substitutions and saturation states. []

4-Nitrophenyl 4-(Dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

Compound Description: JZL184 is a highly selective and potent monoacylglycerol lipase (MAGL) inhibitor. It enhances retrograde endocannabinoid signaling by blocking the degradation of 2-arachidonoylglycerol (2-AG). JZL184 has been shown to prolong depolarization-induced suppression of excitation (DSE) and inhibition (DSI). []

Relevance: While this compound doesn't share the thiazole core, it contains the benzo[d][1,3]dioxol-5-yl group, similar to methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate. []

Methyl 2-(2,2-dimethyl-3a,6a-dihydrofuro[3,2-d][1,3]dioxol-5-yl)-4-oxo-4H-chromene-3-carboxylate

Compound Description: This compound features a dioxolane ring fused with a furan ring, which is further connected to a pyran ring system. The study focused on determining its crystal structure and analyzing its conformational features. []

{4-[bis-(Benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone (JJKK-048)

Compound Description: JJKK-048 is an ultrapotent and highly selective MAGL inhibitor. It displays significant analgesic activity in a writhing test without causing cannabimimetic side effects at low doses. At higher doses, JJKK-048 induces analgesia but also causes hypomotility and hyperthermia. []

Relevance: Similar to methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate, JJKK-048 contains the benzo[d][1,3]dioxol-5-yl group. This compound features two benzo[d][1,3]dioxol-5-yl groups linked to a piperidine ring, unlike the single substituted benzo[d][1,3]dioxol-5-yl group in the target compound. []

5-[(Benzo[d][1,3]dioxol-5-yl)meth­yl]-3-[4-(pyridin-2-yl)phen­yl]-4,5-di­hydro­isoxazole

Compound Description: The title compound contains a benzodioxole ring bridged to a dihydroisoxazole ring via a methylene group. The study determined the crystal structure and analyzed the conformation of the molecule. []

Relevance: This compound shares the benzo[d][1,3]dioxol-5-ylmethyl substituent with methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate, meaning both compounds feature the same structural motif connected to their respective core structures. []

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This compound exhibits potent anticancer activity by inhibiting angiogenesis and P-glycoprotein efflux pump activity. It also demonstrates significant VEGFR1 inhibition, leading to the suppression of VEGF-induced HUVEC cell migration. []

(5‐methyl‐2‐oxo‐1,3‐dioxol‐4‐YL)methyl 7‐[D‐O‐(L-alanyl)[β‐14C]mandelamido]‐3‐[[(5‐methyl‐1,3,4‐thiadiazol‐2‐YL)thio]methyl]‐3‐cephem‐4‐carboxylate (14C-KY-109) and its active compound (14C-KY-087)

Compound Description: 14C-KY-109 and 14C-KY-087 are radiolabeled compounds synthesized for pharmacokinetic and metabolic studies. Both compounds are derivatives of cephem, a β-lactam antibiotic. []

Relevance: While these compounds belong to a different class than methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate, they both contain a 1,3-dioxolane ring, albeit with different substitution patterns. []

2‐Benzo[d][1,3]dioxol‐6‐yl‐3‐[(3‐morpholin‐4‐yl)‐1H‐1,2,4‐triazol‐5‐yl)]‐1,3‐thiazolidin‐4‐one (1i)

Compound Description: This compound is a 4-thiazolidinone derivative with potent antifungal and antituberculosis activities. It displays strong activity against Mycobacterium tuberculosis and Candida albicans, with MICs of 4 μg/mL or less. []

Relevance: Both 1i and methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate belong to the class of substituted thiazolidinones. They also share the benzo[d][1,3]dioxol-5-yl group as a common structural element. []

2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-1-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-substituted phenyl)thiazole (7)

Compound Description: This compound is a thiazole derivative with promising antimicrobial and antiproliferative activities. It exhibited noteworthy inhibitory effects against HCT-116 cancer cells with an IC50 value of 6.19 µM. []

Relevance: This compound and methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate are both classified as thiazole derivatives. The presence of the benzo[d][1,3]dioxol-5-yl substituent in both compounds further emphasizes their structural relationship. []

2-(Benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one

Compound Description: This compound acts as a photochemically masked one-component type II photoinitiator for free radical polymerization. Upon irradiation, it releases 5-benzoyl-1,3-benzodioxole, which initiates polymerization. []

2-(N,N-dipropyl acetyl) 3-methyl 1-(benzo[d][1,3]dioxol-5-yl)-3,4-dihydro-1H-pyrido[3,4-b]indole-3-carboxylate (dipropylaminopretadalafil)

Compound Description: This novel tadalafil analog was discovered as an adulterant in a dietary supplement. Its structure, featuring a benzo[d][1,3]dioxol-5-yl group attached to a complex heterocyclic system, was elucidated through NMR and mass spectral analyses. []

Relevance: Dipropylaminopretadalafil shares the benzo[d][1,3]dioxol-5-yl substituent with methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate. Both compounds showcase the presence of this specific structural motif within their distinct chemical structures. []

(3-(benzo[d][1,3]dioxol-5-yl)-2-iodo-5-methoxyphenyl)boronic acid (22A)

Compound Description: This compound is an ortho-iodobiphenylboronic acid derivative synthesized via a regioselective metal-iodine exchange reaction. It exhibits potent antifungal activity, particularly against C. albicans, with a minimum inhibitory concentration (MIC) of 0.3 mg mL−1. []

2-Ethoxy-1-{4-[2-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzyl}-1H-1,3-benzodiazole-7-carboxylate ethyl acetate hemisolvate

Compound Description: This compound was obtained by cyclization of methyl (Z)-2-ethoxy-1-{(2′-(N′-hydroxycarbamimidoyl)-[1,1′-biphenyl]-4-yl)methyl}-1H-benzo[d]imidazole-7-carboxylate with diphenyl carbonate. The study focused on its crystal structure, including conformational analysis and intermolecular interactions. []

Relevance: Although this compound lacks the thiazole ring of the target compound, both share a benzene ring directly fused to a 1,3-dioxole ring, forming the benzo[d][1,3]dioxolyl structural motif. []

4-Methoxy-7-methylbenzo[d][1,3]dioxol-5-ol

Compound Description: This novel benzenoid compound was isolated from the mycelia of Antrodia cinnamomea. Its structure was elucidated using HRESIMS and NMR data analysis. []

Relevance: This compound shares the core benzo[d][1,3]dioxol structure with methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate, highlighting a common structural feature between the two molecules. []

Properties

CAS Number

1207175-02-7

Product Name

Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate

IUPAC Name

methyl 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-thiazole-4-carboxylate

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

InChI

InChI=1S/C12H11NO4S/c1-15-12(14)8-5-18-11(13-8)7-2-3-9-10(4-7)17-6-16-9/h2-5,11,13H,6H2,1H3

InChI Key

HNWSHSARQVEGAQ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CSC(N1)C2=CC3=C(C=C2)OCO3

Canonical SMILES

COC(=O)C1=CSC(N1)C2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.